Home > Products > Screening Compounds P26067 > Iothalamic Acid I-125
Iothalamic Acid I-125 - 97914-42-6

Iothalamic Acid I-125

Catalog Number: EVT-15316858
CAS Number: 97914-42-6
Molecular Formula: C11H9I3N2O4
Molecular Weight: 607.91 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iothalamic acid i-125 is a Radioactive Diagnostic Agent. The mechanism of action of iothalamic acid i-125 is as a Radiopharmaceutical Activity.
See also: Iothalamate Sodium I-125 (active moiety of).
Overview

Iothalamic Acid I-125 is a radiocontrast agent primarily used in medical imaging, particularly for evaluating kidney function through glomerular filtration rate assessments. It is the radioactive form of iothalamic acid, which is an iodine-containing compound that enhances the visibility of internal structures during imaging procedures such as computed tomography and angiography. The compound is commercially available under various brand names, including Conray and Glofil-125.

Source and Classification

Iothalamic acid belongs to the class of organic compounds known as acylaminobenzoic acids. Its chemical structure includes iodine atoms, which are essential for its radiocontrast properties. The compound is classified as a diagnostic agent and is categorized under X-ray contrast media due to its ability to absorb X-rays effectively, enhancing the contrast in imaging studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Iothalamic Acid I-125 involves iodination of iothalamic acid with iodine-125. This process typically uses sodium iodide and an oxidizing agent like chloramine-T in an aqueous medium. The reaction conditions are carefully controlled to ensure optimal yield and purity. Following synthesis, chromatographic techniques are employed for purification .

Industrial Production

In industrial settings, large-scale production of Iothalamate Sodium I-125 involves:

  • Iodination: Reacting iothalamic acid with iodine-125.
  • Purification: Utilizing chromatographic methods to isolate the desired product.
  • Quality Control: Ensuring that the final product meets safety and efficacy standards .
Molecular Structure Analysis

3D Structure Representation

The three-dimensional structure of Iothalamic Acid I-125 can be modeled using software tools that visualize molecular geometries, allowing researchers to study its interactions in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Iothalamate Sodium I-125 primarily undergoes electrophilic substitution reactions due to the electron-rich aromatic ring of iothalamic acid. Key reagents include sodium iodide and chloramine-T, which facilitate the iodination process .

Reaction Types

  • Substitution Reactions: The introduction of iodine into the aromatic ring.
  • Oxidation Reactions: Involving chloramine-T as an oxidizing agent.

Major Products

The primary product from this synthesis is Iothalamate Sodium I-125, with potential minor products including unreacted starting materials and by-products from oxidation processes .

Mechanism of Action

Process and Data

Iothalamic Acid I-125 functions by enhancing X-ray imaging through its high atomic number iodine content, which effectively absorbs X-rays. Upon administration, it travels through the bloodstream and is excreted by the kidneys, allowing for visualization of renal structures during imaging studies .

The mechanism involves:

  1. Administration: Typically via intravenous injection.
  2. Circulation: The compound circulates in the bloodstream.
  3. Excretion: It is filtered through the kidneys, where it provides contrast during imaging.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sterile aqueous solution.
  • pH Level: Adjusted using sodium bicarbonate or hydrochloric acid for stability.

Chemical Properties

  • Half-Life: Iodine-125 has a physical half-life of approximately 60.1460.14 days.
  • Decay Mode: Electron capture with emission of gamma photons useful for detection .

Relevant Data

The specific activity of Iodine-125 is about 17,35317,353 curies per gram, making it highly effective for diagnostic applications .

Applications

Iothalamic Acid I-125 is primarily utilized in medical diagnostics:

  • Kidney Function Evaluation: Used in tests to measure glomerular filtration rate.
  • Imaging Procedures: Employed in various imaging modalities such as computed tomography scans and angiography to detect abnormalities in blood vessels and organs .
Historical Development and Regulatory Trajectory of Iothalamic Acid I-125

Evolution of Iothalamic Acid Derivatives in Diagnostic Imaging

The development of iothalamic acid derivatives represents a significant advancement in radiopharmaceutical chemistry, driven by the need for precise glomerular filtration rate (GFR) measurement. Iothalamate sodium emerged in the 1960s as a water-soluble, iodinated contrast agent with favorable pharmacokinetic properties for renal imaging. The radioiodination of this compound using iodine-125 (half-life: 59.4 days) was a critical innovation, leveraging its gamma emission characteristics (27-35 keV) for accurate detection while minimizing radiation exposure compared to shorter-lived isotopes [8].

Early radioiodination methods faced technical challenges. The original isotope-exchange method required tedious purification of commercial iothalamate sodium injection (80% concentration), involving multi-step isolation and overnight drying processes. A breakthrough came in 1994 with a modified technique that substituted iothalamic acid as the starting material. This approach eliminated acid-washing steps and reduced heating time, achieving 98.9% radiochemical purity (RCP) – comparable to the original method’s 99.2% RCP but with significantly improved efficiency [3]. The chemical evolution focused on:

  • Protein Binding Optimization: Iothalamate’s affinity for plasma proteins (particularly albumin) ensured vascular retention, enabling accurate plasma clearance measurements [8].
  • Metabolic Stability: The compound’s resistance to in vivo metabolism allowed reliable tracking of renal excretion without interference from biochemical transformations [6].
  • Cost-Effectiveness: Simplified production and I-125’s longer half-life reduced costs, facilitating widespread clinical adoption [8].

Table 1: Evolution of Iothalamate-Based Radiocontrast Agents

Time PeriodKey DerivativeTechnical AdvancementPrimary Application
1960sSodium IothalamateInitial iodinated contrast formulationIntravenous pyelography
1970sI-131 Labeled IothalamateRadioisotope tagging for clearance studiesEarly GFR measurement
1980s–1990sI-125 IothalamateOptimized gamma emission profile; protein binding enhancementGold-standard GFR quantification
1994Modified I-125 SynthesisIothalamic acid starting material; reduced purification stepsHigh-purity mass production

Regulatory Milestones for I-125 Radiolabeled Contrast Agents

The regulatory classification of I-125 iothalamate underwent significant shifts, reflecting evolving interpretations of radiopharmaceutical mechanisms. Historically, the U.S. FDA’s Center for Drug Evaluation and Research (CDER) regulated it as a drug due to its pharmacological action – enhancing diagnostic efficacy through chemical interaction with biological systems [6]. This was contested in the 2021 Genus Medical Technologies v. FDA case, where the D.C. Circuit Court ruled that contrast agents meeting the device definition (primary purpose achieved without chemical action/metabolism) should be regulated as devices [6].

This decision created jurisdictional ambiguity until December 2022, when Congress passed legislation mandating all contrast agents (including I-125 iothalamate) to be regulated exclusively as drugs, irrespective of mechanism. Key implications include:

  • Pre-market Requirements: New Drug Applications (NDAs) instead of Premarket Approvals (PMAs), increasing development costs (average drug development: ~$2.6B vs. device: ~$54M) [6].
  • Fee Waivers: To alleviate burdens, the law waives application fees for agents previously regulated as devices [6].
  • Manufacturing Standards: Compliance with Current Good Manufacturing Practice (cGMP) for drugs, requiring stringent control over sterile injection processes and stability testing [6].

Globally, regulatory pathways diverged:

  • 510(k) Clearance: Previously used for U.S. clearance as a device; now obsolete for contrast agents [1].
  • CE Marking: Remains relevant in the EU under medical device directives [1].
  • China’s NMPA: Classifies it as a drug requiring full clinical trial data [1].

Table 2: Key Regulatory Milestones for I-125 Iothalamate

YearJurisdictionMilestoneImpact
Pre-2021USARegulated as a drug via NDA pathwayRequired extensive safety/efficacy data
2021USAGenus v. FDA reclassifies some agents as devicesCreated regulatory uncertainty
2022USAConsolidated Appropriations Act (Sec. 3621)Mandated drug classification for all contrast agents
2024GlobalCDER oversight; CE Mark/NMPA pathwaysRegion-specific compliance requirements

Adoption in Large-Scale Renal Disease Studies

I-125 iothalamate became the gold standard for GFR measurement in landmark renal studies due to its precision and reproducibility. The Modification of Diet in Renal Disease (MDRD) Study (1992–1997) exemplifies its pivotal role. This NIH-funded multicenter trial enrolled 840 patients with CKD stages 3–4 to assess protein restriction’s impact on progression. Key design elements included:

  • GFR Measurement Protocol: Subcutaneous injection of I-125 iothalamate followed by timed plasma and urine sampling to calculate clearance [5].
  • Standardization: Strict water loading, 60-minute equilibration post-injection, and pre-test fasting minimized variability [2].
  • Performance Metrics: Intratest coefficient of variation (CV) of ~10% and intertest CV of ~6% across 3,580 measurements – deemed optimal for cohort studies [2].

The Diabetes Control and Complications Trial (DCCT) similarly adopted I-125 iothalamate to monitor diabetic nephropathy, confirming its reliability for detecting subtle GFR changes in early-stage kidney disease. Combined data from MDRD and DCCT demonstrated that trained staff could execute the protocol across diverse sites with centralized laboratory processing, validating its scalability [2] [5].

Critical insights from these trials include:

  • Blood Pressure Link: Inverse correlation between mean arterial pressure (MAP) and GFR decline, highlighting hypertension’s role in progression [5].
  • Limitations of Creatinine: Iothalamate clearance exposed creatinine’s inaccuracy as a filtration marker in glomerulopathies, leading to revised CKD staging criteria [5].
  • Regression to the Mean: Statistical artifacts in progression slopes underscored the need for I-125 iothalamate’s precision to avoid misinterpretation of treatment effects [2].

Table 3: I-125 Iothalamate Performance in Major Clinical Trials

TrialSample SizeGFR MeasurementsKey Performance MetricsClinical Impact
MDRD840 patients3,580 studiesIntratest CV: 10%; Intertest CV: 6%Established protein restriction guidelines
DCCT1,441 patientsNot specifiedDetected early GFR decline in diabeticsInformed intensive glucose control protocols
AASK1,094 patientsNot specifiedConfirmed reliability in African-American cohortGuided hypertension management in CKD

Properties

CAS Number

97914-42-6

Product Name

Iothalamic Acid I-125

IUPAC Name

3-acetamido-2,4,6-tris(125I)(iodanyl)-5-(methylcarbamoyl)benzoic acid

Molecular Formula

C11H9I3N2O4

Molecular Weight

607.91 g/mol

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i12-2,13-2,14-2

InChI Key

UXIGWFXRQKWHHA-DQKAYFEISA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)O)[125I])C(=O)NC)[125I]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.